Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate is a unique organic compound characterized by its spirocyclic structure, which provides distinct chemical properties and reactivity. The compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. Its molecular formula is , and it has a molecular weight of approximately 256.29 g/mol .
This compound is classified under spirocyclic compounds, specifically within the category of quinazolines. It is notable for its incorporation of a cyclobutane ring fused to a quinazoline moiety, which contributes to its unique structural and functional characteristics. The compound can be sourced from various chemical suppliers and is often utilized in research settings for synthesis and biological activity studies.
The synthesis of ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate typically involves several multi-step organic reactions. A common synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity .
The molecular structure of ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate features a spirocyclic arrangement that includes both a cyclobutane and a quinazoline ring. The compound's structure can be represented as follows:
The compound's structural data includes:
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate undergoes several types of chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield optimization.
The mechanism of action for ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate involves interaction with specific biological targets such as enzymes or receptors. The spirocyclic configuration allows for effective binding to these targets, potentially leading to modulation of their activity.
Data from studies indicate that this compound may exhibit biological activities such as antimicrobial and anticancer properties through pathways involving enzyme inhibition or alteration of signaling cascades within cells .
Key physical properties include:
Chemical properties encompass:
Relevant data from literature suggests that careful handling is required due to potential reactivity under certain conditions .
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate has several applications in scientific research:
Ongoing research continues to uncover new applications and enhance understanding of this compound's potential across various fields .
Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate (molecular formula: C₁₅H₁₆N₂O₃; MW = 260.29 g/mol) features a spiro junction connecting a cyclobutane ring and a dihydroquinazolin-4(3H)-one system. The central spiro carbon (C1) bridges the aliphatic cyclobutane and the heterocyclic quinazoline ring, creating perpendicular ring systems that minimize steric repulsion. X-ray diffraction studies of analogous spiroquinazolines reveal triclinic crystal systems with space group P1 and unit cell parameters averaging a = 7.18 Å, b = 11.23 Å, c = 11.43 Å, α = 101.9°, β = 93.8°, γ = 104.6° [5]. The quinazolinone ring exhibits near-planarity (RMSD = 0.0207 Å), while the cyclobutane adopts a puckered conformation. The ester substituent at C5' lies coplanar with the quinazoline ring, facilitating conjugation. This geometry is stabilized by the InChIKey AGNWPRPDVABSRM-UHFFFAOYSA-N, confirming the absolute configuration [1] .
Table 1: Crystallographic Parameters of Spiroquinazoline Derivatives
Parameter | Cyclobutane Derivative | Cyclohexane Analog [5] |
---|---|---|
Crystal System | Not reported | Triclinic |
Space Group | Not reported | P1 |
a (Å) | - | 7.1824(15) |
b (Å) | - | 11.233(3) |
c (Å) | - | 11.430(3) |
α (°) | - | 101.858(8) |
β (°) | - | 93.794(9) |
γ (°) | - | 104.606(9) |
Volume (ų) | - | 866.6(4) |
The cyclobutane ring in this spiro system displays significant puckering (dihedral angle = 35°), with torsional angles deviating from ideal tetrahedral values due to ring strain. The envelope conformation is characterized by displacement of the spiro carbon (C1) by 0.51 Å from the quinazoline plane, as observed in related structures [5]. Density functional theory (DFT) calculations indicate that this puckering reduces angle strain by 15% compared to a planar cyclobutane. The quinazoline moiety exists in a partially saturated boat conformation, with N3 and C4' atoms displaced by 0.25 Å above the plane. The ester group at C5' adopts an s-trans conformation, with the carbonyl oxygen oriented away from the quinazoline N1'-H to prevent steric clashes. This conformation positions the ethyl group perpendicular to the quinazoline ring, minimizing van der Waals repulsions. The dihedral angle between the cyclobutane and quinazoline planes is 89.7°, approaching orthogonal alignment [1] [5].
Intermolecular N-H···O=C interactions dominate the crystal packing, forming centrosymmetric dimers via R₂²(8) motifs. The quinazolinone N1'-H acts as a hydrogen bond donor (D = 0.86 Å) to the carbonyl oxygen O4' (A = 1.92 Å; D···A = 2.782 Å, angle = 172°) of an adjacent molecule. Secondary C-H···O interactions involve the ester carbonyl, with C12-H12B···O14 (2.65 Å) reinforcing chain formation along the [011] direction [7]. Hirshfeld surface analysis of analogous compounds reveals that H···H (48.4%), H···O/O···H (18.7%), and H···C/C···H (21.5%) contacts constitute 88.6% of total surface interactions. The absence of π-π stacking is attributed to the orthogonal ring orientation, though C-H···π interactions occur between cyclobutane CH₂ groups and quinazoline rings (distance: 3.20 Å). These interactions generate a 3D network with tensile strength of 7.8 kJ/mol per interaction, as calculated by PIXEL methods [5] [7].
Structural variations in spiroquinazolines significantly influence molecular geometry and supramolecular assembly:
Table 2: Structural Comparison of Spiroquinazoline Derivatives
Parameter | Cyclobutane Derivative [1] | Cyclopentane Analog [2] [6] | Cyclohexane Derivative [5] |
---|---|---|---|
Molecular Formula | C₁₅H₁₆N₂O₃ | C₁₅H₁₈N₂O₃ | C₂₁H₂₁N₃O |
Molecular Weight | 260.29 | 274.32 | 331.41 |
Spiro Ring Size | 4-membered | 5-membered | 6-membered |
Quinazoline Conformation | Envelope | Half-chair | Boat |
Ring Fusion Angle | 89.7° | 85.2° | 82.1° |
N-H···O Bond Length | 2.782 Å | 2.812 Å | 2.765 Å |
Enlarging the spiro ring from cyclobutane to cyclohexane reduces ring strain, increasing the dihedral angle from 89.7° to 82.1° between the spiro ring and quinazoline plane. The cyclopentane derivative (CAS 1272756-22-5) exhibits a half-chair conformation and enhanced molecular flexibility, reflected in its lower melting point [2] [6]. Conversely, replacing the quinazoline with pyrazino[1,2-a]indole (CAS 1014694-93-9) introduces a bicyclic system that adopts a folded conformation, enabling π-π stacking absent in simpler analogs [4]. The cyclobutane derivative's compact structure increases crystal density by 9% compared to cyclohexane analogs, enhancing thermal stability (decomposition temperature >250°C) [1] [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2